Technical Monograph: 1-(Piperazin-1-yl)ethanone Hydrochloride
Technical Monograph: 1-(Piperazin-1-yl)ethanone Hydrochloride
Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers[1]
Executive Summary: The "Silent" Workhorse of Medicinal Chemistry
1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine hydrochloride) represents a critical scaffold in modern drug design.[1] Unlike simple solvents or generic reagents, this compound serves as a bifunctional linker and a pharmacophore modulator .
Its value lies in its structural duality:
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The Acetyl Group: Acts as a metabolic "cap" or a specific electronic modulator, reducing the basicity of the piperazine ring compared to the parent piperazine.[1]
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The Secondary Amine (N4): Remains free for functionalization, allowing for precise attachment to aromatic heterocycles, alkyl chains, or peptide backbones.[1]
In drug development, this moiety is frequently employed to tune logP (lipophilicity) and improve aqueous solubility via the protonatable nitrogen.[1] It is a key intermediate in the synthesis of antifungals (e.g., azole derivatives), CNS-active agents, and increasingly, as a semi-rigid linker in PROTAC (Proteolysis Targeting Chimera) designs.[1]
Physicochemical Profile
The hydrochloride salt form is preferred in process chemistry over the free base due to its superior crystallinity, non-hygroscopic nature (relative to the liquid free base), and defined stoichiometry.[1]
Table 1: Key Chemical Constants
| Property | Value / Description | Notes |
| IUPAC Name | 1-(Piperazin-1-yl)ethanone hydrochloride | |
| CAS Number | 69414-53-5 (HCl salt)13889-98-0 (Free base) | Ensure correct CAS is used for procurement.[1] |
| Molecular Formula | C₆H₁₃ClN₂O | Free Base: C₆H₁₂N₂O |
| Molecular Weight | 164.63 g/mol | Free Base: 128.17 g/mol |
| Melting Point | 191 °C (dec.)[1][2] | Free base melts at ~31–34 °C. |
| pKa (N4) | 7.9 – 8.5 (Predicted/Exp) | Lower than piperazine (9.8) due to amide EWG effect.[1] |
| Solubility | High: Water, Methanol, DMSOLow: Et₂O, Hexanes, CH₂Cl₂ | Salt form is insoluble in non-polar organics.[1] |
| Appearance | White to off-white crystalline solid | Free base is often a viscous yellow liquid/oil.[1] |
Structural Characterization & Spectroscopy
Understanding the spectroscopic signature is vital for confirming identity, especially when monitoring the conversion of the free base to the hydrochloride salt.[1]
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum of 1-acetylpiperazine HCl exhibits distinct features due to restricted rotation around the amide bond and the protonation of the N4 amine.[1]
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Amide Rotamers: The acetyl group creates partial double bond character (C-N), often causing the piperazine ring protons adjacent to the amide (N1) to appear as broad signals or distinct multiplets at room temperature.[1]
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N4-H Shift: In the hydrochloride salt, the ammonium protons (NH₂⁺) typically appear as a broad singlet downfield (9.0–10.0 ppm) in DMSO-d₆, exchanging with D₂O.[1]
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Ring Protons:
Infrared Spectroscopy (IR)
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C=O Stretch (Amide I): Strong band at 1620–1640 cm⁻¹ .[1]
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N-H Stretch: Broad band at 2800–3200 cm⁻¹ (characteristic of ammonium salts).[1]
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C-N Stretch: ~1250 cm⁻¹.[1]
Synthesis & Manufacturing Protocol
While commercially available, in-house synthesis is often required to ensure salt purity or to introduce isotopically labeled acetyl groups.[1] The following protocol prioritizes regioselectivity to avoid di-acetylation.
Mechanistic Rationale
The challenge in synthesizing mono-acetylpiperazine is preventing the reaction of the second nitrogen.[1]
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Strategy: Use a large excess of piperazine (to statistically favor mono-substitution) or selective pH control.[1]
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Salt Formation: The hydrochloride salt is generated after purification of the free base to lock the compound into a stable solid form.[1]
Step-by-Step Protocol
Reagents: Piperazine (anhydrous), Acetic Anhydride, Dichloromethane (DCM), Ethanol, HCl (gas or in dioxane).
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Dissolution: Dissolve Piperazine (1.0 eq, excess preferred if recycling is possible) in DCM. Cool to 0 °C.
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Acetylation: Add Acetic Anhydride (0.9 eq) dropwise over 60 minutes.
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Note: Limiting the acylating agent minimizes di-acetylpiperazine formation.[1]
-
-
Quench & Extraction: Add water. The product partitions into the aqueous phase (if acidic) or remains in organic (if neutral).[1]
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Salt Formation: Dissolve the purified free base oil in absolute Ethanol.
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Precipitation: Slowly bubble dry HCl gas or add 4M HCl in Dioxane at 0 °C with stirring.
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Isolation: Filter the white precipitate. Wash with cold diethyl ether to remove residual free base or acetic acid.[1]
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Drying: Vacuum dry at 40 °C.
Process Flow Diagram (DOT)
Figure 1: Synthetic workflow for the selective mono-acetylation and hydrochloride salt formation.
Reactivity & Applications in Drug Design[1]
1-(Piperazin-1-yl)ethanone HCl is primarily used as a nucleophile in SɴAr or Sɴ2 reactions.[1]
The "Deactivation" Advantage
In many synthetic schemes, using piperazine itself leads to polymerization or "double-reaction" (bridging two scaffolds).[1] The acetyl group in 1-acetylpiperazine effectively "masks" one nitrogen, forcing reaction exclusively at the N4 position.[1]
Common Reaction Pathways[1]
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SɴAr Coupling: Reaction with chloropyrimidines or fluoronitrobenzenes.[1] Used to attach the piperazine ring to heteroaromatic cores (common in kinase inhibitors).[1]
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Condition: Requires a base (e.g., K₂CO₃, DIPEA) to neutralize the HCl salt and scavenge the leaving group acid.[1]
-
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Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)₃.
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Amide Coupling: Reaction with carboxylic acids using HATU/EDC.
Reactivity Map (DOT)
Figure 2: Primary reactivity pathways utilized in medicinal chemistry.[1]
Handling, Stability, and Safety
Hygroscopicity & Storage[1][2]
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Free Base: Highly hygroscopic.[1] Absorbs atmospheric moisture rapidly, becoming a viscous gum.[1] Must be stored under inert gas (Argon/Nitrogen).[1]
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HCl Salt: Significantly more stable but should still be stored in a desiccator.[1] Long-term exposure to humidity can lead to clumping and hydrolysis (rare, but possible).[1]
Safety Profile
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Skin/Eye Irritant: Like most secondary amines and piperazines, it is a skin and eye irritant (H315, H319).[1]
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Sensitization: Piperazine derivatives are known respiratory sensitizers.[1] Use a fume hood and N95/P100 respiratory protection when handling the powder.[1]
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride.[1][3] Retrieved from [Link]
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Khalili, F., Henni, A., & East, A. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] Retrieved from [Link]
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Desantis, J., et al. (2022).[1][5] pK a values of common substituted piperazines. ResearchGate. Retrieved from [Link]
